molecular formula C21H22N4O3 B10982162 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-benzimidazol-5-yl)acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B10982162
M. Wt: 378.4 g/mol
InChI Key: JNWDWJVPVHCSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE is a complex organic compound that features both indole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzimidazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, while the benzimidazole moiety can be prepared through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final coupling step involves the reaction of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole and benzimidazole moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)ACETAMIDE is unique due to its dual indole and benzimidazole structure, which provides a versatile platform for various chemical modifications and applications. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(1-methylbenzimidazol-5-yl)acetamide

InChI

InChI=1S/C21H22N4O3/c1-24-14-22-17-12-15(6-7-19(17)24)23-21(26)13-28-20-5-3-4-18-16(20)8-9-25(18)10-11-27-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)

InChI Key

JNWDWJVPVHCSOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.